molecular formula C5H12N2 B087296 Pentanimidamide CAS No. 109-51-3

Pentanimidamide

Cat. No.: B087296
CAS No.: 109-51-3
M. Wt: 100.16 g/mol
InChI Key: LPXCHPSTROLSJX-UHFFFAOYSA-N
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Description

Pentanimidamide is an organic compound with the molecular formula C5H13ClN2. It is commonly known as this compound hydrochloride. This compound is characterized by its ability to form amidine groups, which are significant in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanimidamide can be synthesized through the reaction of pentanamide with ammonium chloride in the presence of a suitable base. The reaction typically involves heating the mixture to facilitate the formation of the amidine group. The reaction can be represented as follows:

C5H11CONH2 + NH4Cl → C5H13ClN2 + H2O\text{C5H11CONH2 + NH4Cl → C5H13ClN2 + H2O} C5H11CONH2 + NH4Cl → C5H13ClN2 + H2O

Industrial Production Methods

In industrial settings, this compound is produced by reacting pentanamide with hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process involves the following steps:

  • Dissolving pentanamide in a suitable solvent.
  • Adding hydrochloric acid to the solution.
  • Heating the mixture to promote the reaction.
  • Isolating the product by filtration and purification.

Chemical Reactions Analysis

Types of Reactions

Pentanimidamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted amidines.

Scientific Research Applications

Pentanimidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Pentanimidamide involves its interaction with nucleic acids and proteins. It is believed to inhibit the synthesis of DNA, RNA, phospholipids, and proteins by interfering with nuclear metabolism. This inhibition is achieved through the binding of this compound to specific molecular targets, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetamidine hydrochloride
  • Benzamidine hydrochloride
  • Formamidine hydrochloride

Uniqueness

Pentanimidamide is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. Its ability to form stable amidine groups makes it a valuable compound in various chemical and biological applications. Compared to similar compounds, this compound exhibits distinct reactivity and stability, making it a preferred choice in many research and industrial settings.

Properties

IUPAC Name

pentanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXCHPSTROLSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399288
Record name Pentanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-51-3
Record name Pentanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Pentanimidamide in the synthesis of 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde?

A1: this compound hydrochloride serves as a key intermediate in the synthesis of 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde. [] The synthesis starts from valeronitrile, which undergoes conversion to this compound hydrochloride. This compound then reacts with glyoxal in an aqueous solution, followed by dehydration and chlorination steps, ultimately yielding the desired 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde. []

Q2: How do modifications to the Naltrindole structure, specifically incorporating this compound, affect its interaction with opioid receptors?

A2: Researchers investigated the impact of modifying Naltrindole, a known κ-opioid receptor antagonist, by incorporating a this compound moiety. This resulted in the creation of N-((Naltrindol-5-yl)methyl)this compound (5’-MABN). [, ] Studies revealed that 5’-MABN exhibited high affinity for κ-opioid receptors, acting as a potent antagonist. [, ] This suggests that the structural modification with this compound influenced the compound's interaction with opioid receptors, specifically enhancing its antagonistic properties at the κ-opioid receptor.

Q3: What were the findings regarding the pharmacodynamic profile of 5’-MABN in vivo?

A3: In vivo studies in mice revealed that 5’-MABN displayed long-lasting antagonist effects. [, ] A single administration of 5’-MABN effectively reduced the antinociceptive actions of the κ-opioid receptor agonist U50,488 for a prolonged period, with effects observed even 21 days post-injection. [, ] This suggests that the incorporation of this compound in 5’-MABN contributes to its extended duration of action in vivo.

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